methyl 4-[3-(benzoylamino)-2,5-dioxo-2H-pyrano[3,2-c]pyridin-6(5H)-yl]benzenecarboxylate
Description
Historical Development and Scientific Significance
The discovery of methyl 4-[3-(benzoylamino)-2,5-dioxo-2H-pyrano[3,2-c]pyridin-6(5H)-yl]benzenecarboxylate aligns with broader trends in medicinal chemistry that prioritize fused heterocyclic systems for their bioactivity and structural diversity. Pyrano-pyridine derivatives first emerged in the late 20th century as scaffolds for antiviral and anticancer agents, with their rigid, planar structures enabling precise interactions with biological targets. The incorporation of a benzoylamino group into this framework represents a strategic modification to enhance hydrogen-bonding capacity and aromatic stacking interactions, as seen in analogous compounds like pyrano[3,2-c]carbazoles.
Early synthetic efforts focused on multi-step condensation reactions, often employing acetic acid or iodine catalysts to achieve cyclization. The compound’s methyl benzoate moiety, a well-characterized functional group in organic synthesis, was likely introduced to improve solubility and metabolic stability, drawing from precedents in ester-containing pharmaceuticals. Despite these advances, the compound remains understudied compared to structurally related heterocycles, with limited data on its pharmacological mechanisms or synthetic optimization.
Position Within Heterocyclic Chemistry Research
This compound occupies a unique niche within heterocyclic chemistry due to its hybrid architecture, which merges features of pyran, pyridine, and benzoate systems. Key structural attributes include:
- Pyrano[3,2-c]pyridine Core : A fused bicyclic system that imposes conformational rigidity, potentially enhancing target selectivity compared to monocyclic analogs.
- Benzoylamino Substituent : Introduces hydrogen-bond donor/acceptor capabilities, mirroring strategies used in kinase inhibitor design.
- Methyl Benzoate Ester : Modulates lipophilicity and serves as a synthetic handle for further derivatization.
The electron-withdrawing dioxo groups at positions 2 and 5 significantly influence the compound’s electronic profile, increasing electrophilicity at the pyridine nitrogen and adjacent carbonyl centers. This property may facilitate nucleophilic attack or metal coordination, as observed in palladium-catalyzed systems. Comparative analysis with related heterocycles reveals distinct advantages (Table 1).
Table 1: Structural and Functional Comparison With Related Heterocycles
Current Research Landscape and Knowledge Gaps
Recent studies have highlighted the therapeutic potential of pyrano-pyridine derivatives, particularly in oncology. For example, pyrano[3,2-c]carbazole analogs demonstrate nanomolar IC~50~ values against tumor cell lines by disrupting tubulin dynamics. While this compound shares structural motifs with these active compounds, its biological evaluation remains incomplete. Current research focuses on:
- Synthetic Methodologies : Optimizing yields and regioselectivity in pyrano-pyridine formation, with particular interest in one-pot multicomponent reactions.
- Computational Modeling : Preliminary docking studies suggest affinity for ATP-binding pockets in kinases, though experimental validation is lacking.
- Structure-Activity Relationships (SAR) : The role of the benzoylamino group in modulating target engagement versus off-target effects requires systematic exploration.
Critical knowledge gaps include:
- Absence of pharmacokinetic data (e.g., bioavailability, metabolic clearance)
- Limited understanding of cytotoxicity profiles across cell lineages
- Unresolved challenges in large-scale synthesis and purification
Research Objectives and Academic Scope
To address these gaps, future investigations should prioritize:
- Mechanistic Elucidation : Employing biophysical techniques (e.g., X-ray crystallography, surface plasmon resonance) to characterize interactions with putative targets like cyclin-dependent kinases.
- Synthetic Innovation : Developing catalytic asymmetric routes to access enantiomerically pure forms, leveraging advances in organocatalysis.
- Biological Profiling : Conducting high-throughput screens against diverse cancer cell lines and normal cells to establish therapeutic indices.
- Computational-Guided Design : Using molecular dynamics simulations to predict the impact of substituent modifications on binding energetics.
These efforts will require interdisciplinary collaboration between synthetic chemists, pharmacologists, and computational biologists to fully exploit the compound’s potential as a lead structure in drug discovery.
Properties
IUPAC Name |
methyl 4-(3-benzamido-2,5-dioxopyrano[3,2-c]pyridin-6-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O6/c1-30-22(28)15-7-9-16(10-8-15)25-12-11-19-17(21(25)27)13-18(23(29)31-19)24-20(26)14-5-3-2-4-6-14/h2-13H,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWYLMDPSHAIGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C=CC3=C(C2=O)C=C(C(=O)O3)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 4-[3-(benzoylamino)-2,5-dioxo-2H-pyrano[3,2-c]pyridin-6(5H)-yl]benzenecarboxylate involves multiple steps. The synthetic route typically starts with the preparation of the pyrano[3,2-c]pyridine core, followed by the introduction of the benzoylamino group and the esterification to form the final product. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the process efficiently .
Chemical Reactions Analysis
Methyl 4-[3-(benzoylamino)-2,5-dioxo-2H-pyrano[3,2-c]pyridin-6(5H)-yl]benzenecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that compounds similar to methyl 4-[3-(benzoylamino)-2,5-dioxo-2H-pyrano[3,2-c]pyridin-6(5H)-yl]benzenecarboxylate exhibit promising anticancer properties. The pyrano-pyridine structure is often associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer types. Studies have shown that derivatives of this compound can inhibit key enzymes involved in tumor growth, making it a candidate for further development as an anticancer agent .
1.2 Antimicrobial Properties
The compound's unique structure suggests potential antimicrobial activity. Preliminary studies have indicated that similar pyrano-pyridine derivatives possess antibacterial and antifungal properties. This makes this compound a candidate for the development of new antimicrobial agents .
Synthetic Methodologies
2.1 Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions. Various methodologies have been documented, including:
- Alkylative Dearomatization: This method allows for the introduction of alkyl groups into the aromatic system, enhancing the compound's reactivity and potential biological activity.
- N-Arylation Reactions: Utilizing palladium-catalyzed reactions to form aryl-aryl bonds has been effective in synthesizing complex derivatives of this compound .
Table 1: Summary of Synthesis Methods
| Methodology | Description | Yield (%) |
|---|---|---|
| Alkylative Dearomatization | Introduces alkyl groups into aromatic systems | 67-84 |
| N-Arylation | Forms aryl-aryl bonds using palladium catalysts | Variable |
Future Research Directions
Future research may focus on:
- Exploring Structure-Activity Relationships (SAR): Understanding how variations in the chemical structure affect biological activity can lead to more effective drug candidates.
- Clinical Trials: Investigating the pharmacokinetics and pharmacodynamics of this compound in vivo to assess its therapeutic potential.
- Development of Novel Derivatives: Modifying the existing structure to enhance solubility and bioavailability could improve its efficacy as a pharmaceutical agent.
Mechanism of Action
The mechanism of action of methyl 4-[3-(benzoylamino)-2,5-dioxo-2H-pyrano[3,2-c]pyridin-6(5H)-yl]benzenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways .
Comparison with Similar Compounds
Data Tables
Table 1: Key Properties of Target Compound and Analogues
Table 2: NMR Chemical Shifts (δ, ppm) Comparison
Research Findings and Implications
- Synthetic Challenges: The target compound’s methyl benzoate and benzoylamino groups may complicate synthesis due to steric hindrance, contrasting with simpler analogues like 8b .
- Electronic Effects: The benzoylamino group likely stabilizes the pyridinone ring via resonance, whereas chloro/methoxy substituents in 8b/8c prioritize inductive effects .
- Thermal Stability: Fused systems like 11a and 12 exhibit higher melting points (>240°C) than pyrano-pyran derivatives, suggesting the target compound may have intermediate stability .
Biological Activity
Methyl 4-[3-(benzoylamino)-2,5-dioxo-2H-pyrano[3,2-c]pyridin-6(5H)-yl]benzenecarboxylate, with the CAS number 341966-39-0, is a complex organic compound notable for its unique structure and potential biological activities. This compound features a pyrano-pyridine core, which is significant in medicinal chemistry due to its diverse bioactive properties.
Chemical Structure and Properties
- Molecular Formula : C23H16N2O6
- Molar Mass : 416.38 g/mol
- Chemical Structure : The compound consists of a benzene ring connected to a pyrano-pyridine structure with a benzoylamino substituent.
Biological Activity Overview
Research has indicated that compounds containing the pyrano-pyridine moiety exhibit a variety of biological activities, including:
- Antimicrobial Activity : Compounds similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi. For instance, studies have reported moderate to high activity against strains such as Staphylococcus aureus and Escherichia coli .
- Antitumor Properties : The compound's structural analogs have been investigated for their potential as antitumor agents. Certain derivatives have demonstrated significant inhibition of cell proliferation in human cancer cell lines such as HeLa and HCT116 .
- Anti-inflammatory Effects : Pyrano-pyridine derivatives are also noted for their anti-inflammatory properties, potentially making them candidates for treating inflammatory diseases .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial effects of various pyrano-pyridine derivatives, including those structurally related to this compound. The results indicated that certain compounds exhibited high efficacy against Serratia marcescens and moderate activity against fungal strains. This highlights the potential of these compounds in developing new antimicrobial agents .
Case Study: Antitumor Efficacy
In a separate investigation focusing on antitumor properties, compounds derived from the pyrano-pyridine scaffold were tested against various cancer cell lines. Results showed that specific derivatives could inhibit cellular proliferation effectively, suggesting that this compound may possess similar antitumor capabilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
